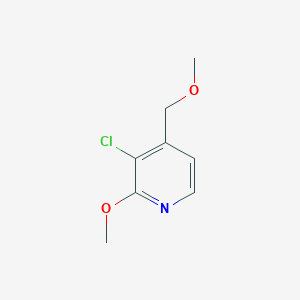

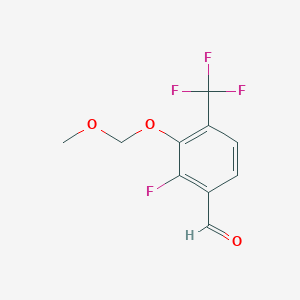

![molecular formula C7H6IN3 B6293408 8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2379322-85-5](/img/structure/B6293408.png)

8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

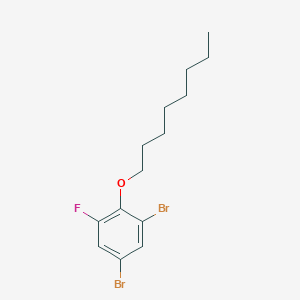

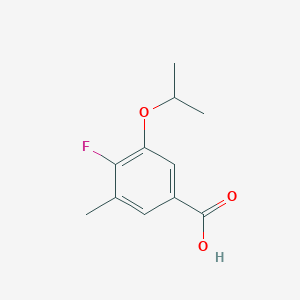

8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 2379322-85-5 . It has a molecular weight of 259.05 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H6IN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods. For instance, the FTIR and FT-Raman spectra can be recorded and analyzed . The assignment of the observed bands to the respective normal modes can be proposed on the basis of PED calculations . XRD studies can reveal the crystallization properties of the compound .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación

8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a precursor for the synthesis of other organic compounds. Additionally, it has been used as a substrate in enzyme-catalyzed reactions and as a building block for the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine is not yet fully understood. However, it is believed that the methyl group on the nitrogen atom of the compound is responsible for its reactivity. This methyl group can undergo nucleophilic attack by a variety of nucleophiles, leading to the formation of various products. Additionally, the iodine atom can undergo electrophilic attack, leading to the formation of various products.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound may possess some anti-inflammatory and anti-tumor properties. Additionally, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of 8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine for lab experiments include its low cost and availability, its stability under a variety of conditions, and its ease of synthesis. Additionally, it can be used as a substrate for a variety of reactions and can be used as a building block for the synthesis of more complex molecules. However, the compound is relatively toxic and should be handled with caution.

Direcciones Futuras

The future directions for 8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine include further research into its biochemical and physiological effects, its potential applications in drug discovery, and its use as a substrate for the synthesis of other organic compounds. Additionally, further research into its mechanism of action and its use as a catalyst in organic synthesis could lead to the development of more efficient and cost-effective synthetic pathways. Finally, the compound could be used as a building block for the synthesis of more complex molecules, such as peptides and proteins.

Métodos De Síntesis

The synthesis of 8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through a number of different methods. The most common method involves the reaction of 4-methyl-1,2,4-triazole with iodine in the presence of a base. This reaction is typically conducted in a solvent such as acetonitrile or dimethylformamide. Other methods involve the reaction of 4-methyl-1,2,4-triazole with an alkyl iodide or an alkyl bromide in the presence of a base.

Safety and Hazards

The safety information available indicates that 8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Propiedades

IUPAC Name |

8-iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHHWKQZLKOQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=NN=C2C(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.